8-Hydroxybenzo[h]quinoline-9-carboxylic acid
Overview
Description
8-Hydroxybenzo[h]quinoline-9-carboxylic acid is an organic compound with the molecular formula C14H9NO3 and a molar mass of 239.23 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a hydroxyl group at the 8th position and a carboxylic acid group at the 9th position on the benzo[h]quinoline ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxybenzo[h]quinoline-9-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 8-hydroxyquinoline with phthalic anhydride in the presence of a catalyst such as polyphosphoric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as Lewis acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-9-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
8-Hydroxybenzo[h]quinoline-9-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-hydroxybenzo[h]quinoline-9-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and coordinate with metal ions. This can lead to the inhibition of enzymes or the modulation of biological pathways. For example, it may inhibit metalloproteinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
8-Hydroxyquinoline: Lacks the carboxylic acid group but shares the hydroxyl group at the 8th position.
Quinoline-9-carboxylic acid: Lacks the hydroxyl group but has the carboxylic acid group at the 9th position.
8-Hydroxyquinoline-5-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness: 8-Hydroxybenzo[h]quinoline-9-carboxylic acid is unique due to the presence of both the hydroxyl and carboxylic acid groups on the quinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively compared to its analogs .
Properties
IUPAC Name |
8-oxo-1H-benzo[h]quinoline-9-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-12-6-9-4-3-8-2-1-5-15-13(8)10(9)7-11(12)14(17)18/h1-7,15H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFKQSVJRKHIFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C3C=C(C(=O)C=C3C=CC2=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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